1-[(2,2-Dimethylpropyl)amino]propan-2-ol
Description
Contextualization of Amino Alcohols in Organic Synthesis and Chemical Biology
Amino alcohols are cornerstone synthons in the development of pharmaceuticals, agrochemicals, and materials. fishersci.com The presence of both a nucleophilic amino group and a hydroxyl group allows for the construction of varied molecular scaffolds, including heterocycles, and enables their use as chiral auxiliaries to control the stereochemical outcome of chemical reactions. acs.org In chemical biology, the amino alcohol motif is found in numerous bioactive molecules and serves as a key structural component in ligands for biological receptors.
Substituted propanolamines, a subclass of amino alcohols to which 1-[(2,2-Dimethylpropyl)amino]propan-2-ol belongs, have a rich history rooted in medicinal chemistry. wikipedia.org Their prominence surged in the 1960s with the groundbreaking work of Sir James Black, who developed the first beta-blocker, propranolol. wikipedia.orgwikipedia.orgnih.gov This discovery revolutionized the treatment of cardiovascular diseases like angina and hypertension. revespcardiol.org
The core structure of many beta-blockers is an aryloxypropanolamine, which features a substituted 1-amino-propan-2-ol framework. nih.gov This historical success spurred extensive research into synthesizing a vast library of substituted propanolamine (B44665) analogues to explore their structure-activity relationships, leading to the development of more cardioselective and effective drugs. revespcardiol.orgnih.gov This legacy underscores the foundational importance of the propanolamine scaffold in drug discovery and development.
The systematic name for the compound according to IUPAC nomenclature is This compound . libretexts.orgyoutube.com An analysis of its structure reveals several key features:
Parent Chain : The molecule is built on a three-carbon propane (B168953) chain.
Alcohol Group : A hydroxyl (-OH) group is located on the second carbon (C2), classifying it as a secondary alcohol .
Amino Group : An amino (-NH-) group is attached to the first carbon (C1). This nitrogen atom is bonded to one hydrogen and two carbon atoms (one from the propane chain and one from the dimethylpropyl group), classifying it as a secondary amine .
Substituent : The nitrogen atom is substituted with a 2,2-dimethylpropyl group, commonly known as a neopentyl group. This substituent is notable for its significant steric bulk due to the quaternary carbon atom adjacent to the nitrogen.
The presence of a chiral center at the second carbon (C2), which bears the hydroxyl group, means the compound can exist as a pair of enantiomers, (R)- and (S)-1-[(2,2-dimethylpropyl)amino]propan-2-ol, or as a racemic mixture.
| Identifier | Value |
|---|---|
| CAS Number | 1247629-49-7 bldpharm.com |
| Molecular Formula | C8H19NO |
| IUPAC Name | This compound |
| Functional Group | Classification | Key Feature |
|---|---|---|
| Alcohol | Secondary | -OH group on C2 |
| Amine | Secondary | Nitrogen bonded to two carbons and one hydrogen |
| Key Substituent | Neopentyl | Bulky (CH3)3CCH2- group on the nitrogen atom |
Significance of this compound in Contemporary Chemical Research
While specific research on this compound is not extensive, its structural characteristics—a chiral, sterically hindered amino alcohol—position it as a compound of significant interest for modern chemical research, particularly in synthesis and catalysis.
The bifunctional nature of this compound makes it a valuable precursor for creating more complex molecules. Chiral amino alcohols are critical building blocks in asymmetric synthesis, where the goal is to produce a single enantiomer of a target molecule. acs.orgacs.orgresearchgate.net
The key attributes that define its potential as a synthetic precursor include:
Dual Functionality : The amine and hydroxyl groups can be selectively protected or reacted, allowing for stepwise construction of larger molecules.
Chirality : The chiral center at C2 can be used to introduce stereochemistry into a target molecule, either by using an enantiomerically pure form of the amino alcohol or by employing it as a chiral auxiliary to guide the stereochemical outcome of a subsequent reaction.
Steric Hindrance : The bulky neopentyl group can influence the regioselectivity and stereoselectivity of reactions by sterically directing incoming reagents to a specific face of the molecule or transition state. acs.org This is particularly relevant in the synthesis of compounds with congested stereogenic centers.
The structure of this compound makes it an excellent candidate for mechanistic studies in catalysis. The nitrogen and oxygen atoms can act as a bidentate ligand, coordinating to a metal center to form a chiral catalyst complex. mdpi.com
Its relevance in this area stems from:
Ligand Design : As a ligand, it combines a chiral backbone with a sterically demanding substituent. The neopentyl group can create a well-defined chiral pocket around a metal center, influencing the enantioselectivity of catalytic transformations such as asymmetric hydrogenation, oxidation, or carbon-carbon bond-forming reactions. mdpi.com
Catalyst Activity and Selectivity : Studying how the steric and electronic properties of this ligand affect catalyst performance provides fundamental insights into reaction mechanisms. The steric bulk can prevent catalyst deactivation pathways (e.g., dimerization) and enhance selectivity by controlling substrate approach to the active site. acs.org
Intermolecular Interactions : The ability of the hydroxyl and amino groups to participate in hydrogen bonding allows for its use in studying non-covalent interactions, which are crucial in areas like molecular recognition and supramolecular chemistry.
Structure
3D Structure
Properties
Molecular Formula |
C8H19NO |
|---|---|
Molecular Weight |
145.24 g/mol |
IUPAC Name |
1-(2,2-dimethylpropylamino)propan-2-ol |
InChI |
InChI=1S/C8H19NO/c1-7(10)5-9-6-8(2,3)4/h7,9-10H,5-6H2,1-4H3 |
InChI Key |
QDLVIRCXZMYKKB-UHFFFAOYSA-N |
Canonical SMILES |
CC(CNCC(C)(C)C)O |
Origin of Product |
United States |
Chemical Reactivity and Derivatization Strategies of 1 2,2 Dimethylpropyl Amino Propan 2 Ol
Reactions Involving the Hydroxyl Functionality
The hydroxyl group, located on the second carbon of the propanol (B110389) backbone, is a secondary alcohol. This structure defines its reactivity in esterification, etherification, and oxidation reactions.
The conversion of the hydroxyl group into an ester or ether is a common derivatization strategy.
Esterification: The hydroxyl group can undergo esterification when treated with carboxylic acids, acyl chlorides, or acid anhydrides. A significant challenge in the esterification of amino alcohols is the competing N-acylation of the more nucleophilic amine group. nih.gov To achieve selective O-acylation, specific strategies can be employed. One method involves the use of transition metal ions, such as Cu(II), which can chelate with the amino alcohol, temporarily protecting the amine group and directing the acylation reaction to the hydroxyl center. nih.gov Conventional coupling methods, for instance, using dicyclohexylcarbodiimide (B1669883) (DCC) with a catalyst like 4-dimethylaminopyridine (B28879) (DMAP), are also utilized for ester formation from carboxylic acids. nih.gov
Etherification: The formation of an ether requires the conversion of the hydroxyl group into a more potent nucleophile, typically an alkoxide. This is achieved by deprotonating the alcohol with a strong base. A patented process for the etherification of amino alcohols involves a two-step sequence: first, deprotonation of the amino alcohol with a metal agent to form the corresponding anion, followed by alkylation with an alkylating agent (e.g., an alkyl halide) to yield the desired ether. google.com This approach must be carefully controlled to avoid preferential N-alkylation of the secondary amine.
| Reaction Type | Reagent Class | Product Functional Group | Key Considerations |
|---|---|---|---|
| Esterification | Carboxylic Acids, Acyl Halides, Anhydrides | Ester | Chemoselectivity is a challenge; N-acylation can be a competing reaction. nih.gov |
| Etherification | Alkyl Halides (with a base) | Ether | Requires deprotonation of the alcohol; N-alkylation can be a side reaction. google.com |
As a secondary alcohol, the hydroxyl group in 1-[(2,2-dimethylpropyl)amino]propan-2-ol can be oxidized to form the corresponding ketone. The reaction involves the removal of two hydrogen atoms: one from the hydroxyl group and one from the carbon atom to which it is attached.
The primary product of this oxidation is 1-[(2,2-dimethylpropyl)amino]propan-2-one . A variety of oxidizing agents can accomplish this transformation, with the choice of reagent often depending on the desired reaction conditions and the presence of other sensitive functional groups. Common reagents include chromium-based compounds like pyridinium (B92312) chlorochromate (PCC) or conditions such as Swern or Dess-Martin periodinane oxidations, which are known for their mildness and high yields.
| Reactant Functional Group | Product Functional Group | Example Oxidizing Agents |
|---|---|---|
| Secondary Alcohol | Ketone | PCC, Swern Oxidation Reagents, Dess-Martin Periodinane |
The presence of both a hydroxyl group and a secondary amine group allows this compound to participate extensively in hydrogen bonding. mdpi.comnih.gov The -OH group can act as a hydrogen bond donor (via its hydrogen atom) and an acceptor (via its oxygen lone pairs). Similarly, the -NH- group can function as a hydrogen bond donor (via its hydrogen) and an acceptor (via its nitrogen lone pair). researchgate.net
These groups can form two types of hydrogen bonds:
Intermolecular hydrogen bonds: These occur between different molecules of the compound, leading to the formation of dimers or larger clusters. This type of interaction is responsible for physical properties such as a higher boiling point and viscosity compared to non-hydrogen-bonded analogues of similar molecular weight.
Intramolecular hydrogen bonds: A hydrogen bond can form between the hydroxyl hydrogen and the amine nitrogen within the same molecule, creating a cyclic conformation. The strength of this interaction depends on the geometry and resulting stability of the ring formed. researchgate.net
Hydrogen bonding significantly influences the compound's reactivity. The association of molecules through intermolecular bonds can reduce the availability of the lone pairs on oxygen and nitrogen, thereby decreasing their nucleophilicity. Consequently, reactions involving these groups may require more forcing conditions to overcome the energy of these interactions.
Reactions Involving the Secondary Amine Functionality
The secondary amine in this compound is a nucleophilic center and is susceptible to reactions with a range of electrophiles.
Acylation: The secondary amine reacts readily with acylating agents such as acyl chlorides and acid anhydrides to form N-substituted amides. Due to the higher nucleophilicity of nitrogen compared to oxygen, this reaction is typically faster than the esterification of the hydroxyl group, often requiring protective strategies if O-acylation is the desired outcome.
Alkylation: The amine can be alkylated by reacting with alkyl halides to produce a tertiary amine. Further reaction with another equivalent of an alkyl halide can lead to the formation of a quaternary ammonium (B1175870) salt. Advanced techniques like hydrogen-borrowing catalysis enable the use of alcohols as alkylating agents, providing an alternative route to C-N bond formation. nih.gov
| Reaction Type | Reagent Class | Product Functional Group |
|---|---|---|
| Acylation | Acyl Halides, Anhydrides | Amide |
| Alkylation | Alkyl Halides | Tertiary Amine |
The formation of neutral imines, also known as Schiff bases, is a characteristic reaction of primary amines with aldehydes or ketones. masterorganicchemistry.comshahucollegelatur.org.in The reaction proceeds through a condensation mechanism where a molecule of water is eliminated. youtube.com
For a secondary amine, such as that in this compound, the reaction with an aldehyde or ketone follows a different pathway. The initial nucleophilic attack of the amine on the carbonyl carbon occurs, forming a tetrahedral intermediate known as a carbinolamine. youtube.com However, the subsequent dehydration step is altered. Because the nitrogen atom is bonded to two alkyl groups and only one hydrogen, it cannot eliminate a proton to form a neutral C=N double bond after water is lost. Instead, the elimination of water from the protonated carbinolamine results in the formation of a positively charged species called an iminium ion , which contains a C=N⁺ double bond. lumenlearning.com This iminium ion is a key reactive intermediate in many organic reactions.
Cyclization Reactions for Heterocycle Synthesis
The bifunctional nature of this compound makes it a suitable precursor for the synthesis of various heterocyclic compounds. The amino and hydroxyl groups can participate in intramolecular or intermolecular cyclization reactions to form saturated heterocycles such as morpholines, piperazines, or oxazolidines, depending on the reaction conditions and the nature of the co-reactant.
For instance, reaction with a suitable dielectrophile can lead to the formation of a six-membered heterocyclic ring. The specific stereochemistry of the starting material can also be exploited to generate chiral heterocycles, which are of significant interest in medicinal chemistry and materials science. Research in this area focuses on developing efficient catalytic systems to control the regioselectivity and stereoselectivity of these cyclization processes.
Tandem and Cascade Reactions Utilizing this compound
The strategic placement of the amino and hydroxyl functionalities within the this compound molecule allows for its participation in tandem and cascade reactions. These processes, where multiple bond-forming events occur in a single synthetic operation, are highly valued for their efficiency and atom economy.
The compound can act as a nucleophilic component in sequential reactions. For example, the amine could first engage in a Michael addition, followed by an intramolecular cyclization involving the hydroxyl group to construct complex polycyclic systems. The development of such reactions is a current area of interest, aiming to streamline synthetic routes to valuable organic molecules.
Stability and Degradation Pathways in Chemical Systems
Understanding the stability and degradation of this compound is crucial for its handling, storage, and application in various chemical processes. Its degradation can be initiated by thermal stress, oxidative conditions, or exposure to specific chemical environments.
Thermal Degradation Mechanisms
Under thermal stress, this compound can undergo several degradation pathways. The primary routes of decomposition are likely to involve the cleavage of the C-N and C-O bonds, which are the most labile in the molecule. Dehydration, leading to the formation of an unsaturated amine, is a plausible initial step. Further fragmentation can lead to the formation of smaller volatile compounds. The bulky 2,2-dimethylpropyl (neopentyl) group may influence the degradation mechanism, potentially favoring specific fragmentation patterns due to steric hindrance.
Table 1: Potential Thermal Degradation Products of this compound
| Degradation Product | Chemical Formula | Plausible Formation Pathway |
| Neopentylamine (B1198066) | C5H13N | C-C bond cleavage adjacent to the nitrogen |
| Propan-2-ol | C3H8O | C-N bond cleavage |
| Acetone | C3H6O | Oxidation of propan-2-ol |
| Isobutylene | C4H8 | Fragmentation of the neopentyl group |
This table is interactive. Users can sort the data by clicking on the column headers.
Oxidative Degradation Mechanisms
The presence of a secondary amine and a secondary alcohol makes this compound susceptible to oxidative degradation. The amine can be oxidized to form nitroxides or imines, while the alcohol can be oxidized to a ketone. Strong oxidizing agents can lead to the cleavage of the carbon-carbon backbone. The mechanism of oxidation will be highly dependent on the nature of the oxidant and the reaction conditions. For example, mild oxidation might selectively target the more reactive hydroxyl group, whereas more aggressive conditions could lead to complete mineralization.
Degradation in Specific Chemical Environments
The stability of this compound is also influenced by the chemical environment.
Acidic Conditions: In acidic media, the amino group will be protonated to form an ammonium salt. This can increase the compound's solubility in aqueous solutions but may also catalyze dehydration or rearrangement reactions.
Basic Conditions: In strongly basic environments, the hydroxyl group can be deprotonated to form an alkoxide. This can increase its nucleophilicity and potentially initiate base-catalyzed decomposition pathways.
Presence of Metal Ions: Certain metal ions can coordinate with the amino and hydroxyl groups, potentially catalyzing oxidation or other degradation reactions. The formation of such metal complexes could significantly alter the reactivity and stability of the molecule.
Stereochemical Considerations and Asymmetric Synthesis of 1 2,2 Dimethylpropyl Amino Propan 2 Ol
Identification and Characterization of Chiral Centers in 1-[(2,2-Dimethylpropyl)amino]propan-2-ol
The molecular structure of this compound possesses a single chiral center. wikipedia.org This stereocenter is located at the second carbon atom (C2) of the propan-2-ol chain. This carbon is bonded to four distinct substituents: a hydroxyl (-OH) group, a methyl (-CH3) group, a hydrogen (-H) atom, and a (2,2-dimethylpropyl)aminomethyl [-CH2NHC(CH3)3] group. The presence of this chiral center gives rise to stereoisomerism, meaning the compound can exist as two non-superimposable mirror images known as enantiomers. wikipedia.org
These enantiomers are designated as (R)- and (S)-1-[(2,2-dimethylpropyl)amino]propan-2-ol based on the spatial arrangement of the substituents around the chiral carbon, according to the Cahn-Ingold-Prelog priority rules. The characterization and differentiation of these enantiomers are typically accomplished through techniques that can distinguish between chiral molecules, such as polarimetry or chiral chromatography.
Resolution Techniques for Enantiomeric Separation
The separation of a racemic mixture of this compound into its constituent enantiomers is essential for studying their individual properties and applications. This process, known as chiral resolution, can be achieved through several methods. wikipedia.org
Chiral chromatography is a powerful technique for both analytical and preparative-scale separation of enantiomers. mdpi.com High-performance liquid chromatography (HPLC) and gas chromatography (GC) are commonly employed methods that utilize a chiral stationary phase (CSP). mdpi.com The enantiomers of this compound interact with the CSP to form transient diastereomeric complexes. Due to the different spatial arrangements of the enantiomers, these complexes have different stabilities, leading to different retention times and, thus, separation. mdpi.com
For amino alcohols, polysaccharide-based CSPs are often effective. researchgate.net The choice of mobile phase, typically a mixture of alkanes and alcohols, is crucial for optimizing the separation. mdpi.com
Table 1: Chromatographic Methods for Chiral Resolution
| Method | Chiral Stationary Phase (Typical) | Mobile Phase (Typical) | Principle |
| HPLC | Polysaccharide derivatives (e.g., cellulose (B213188) or amylose (B160209) based) | n-hexane/2-propanol | Differential diastereomeric interactions with the CSP |
| GC | Cyclodextrin derivatives | Helium | Formation of temporary diastereomeric inclusion complexes |
Classical resolution involves the reaction of the racemic this compound with an enantiomerically pure chiral acid, such as tartaric acid or camphorsulfonic acid. wikipedia.orgresearchgate.net This reaction forms a pair of diastereomeric salts. Unlike enantiomers, diastereomers have different physical properties, including solubility. wikipedia.org This difference allows for their separation by fractional crystallization. Once the diastereomeric salts are separated, the individual enantiomers of the amino alcohol can be recovered by treatment with a base to neutralize the chiral acid. wikipedia.org
Diastereoselective Synthesis Approaches
An alternative to resolving a racemic mixture is to synthesize a single enantiomer selectively through diastereoselective synthesis. rsc.orgscielo.br For 1,2-amino alcohols like this compound, a common and effective strategy is the nucleophilic ring-opening of a chiral epoxide with an amine.
By starting with an enantiomerically pure epoxide, such as (R)- or (S)-propylene oxide, and reacting it with 2,2-dimethylpropylamine (neopentylamine), one can achieve a high degree of stereochemical control. The amine will preferentially attack the less sterically hindered carbon of the epoxide, leading to the formation of the corresponding enantiomer of the amino alcohol with a predictable stereochemistry. This approach is often highly efficient and avoids the loss of 50% of the material inherent in classical resolution methods. wikipedia.org
Influence of Stereochemistry on Molecular Recognition in Chemical Systems
The specific three-dimensional structure of each enantiomer of this compound plays a critical role in its interactions with other chiral molecules, a phenomenon known as molecular recognition. nih.gov This is a fundamental concept in various chemical and biological processes.
For instance, if this compound were used as a chiral ligand in asymmetric catalysis, the (R)- and (S)-enantiomers would create distinct chiral environments around a metal center. This would lead to different reaction pathways for a prochiral substrate, resulting in the preferential formation of one enantiomer of the product over the other. The efficiency and selectivity of such catalytic systems are highly dependent on the precise stereochemical fit between the ligand, the metal, and the reactants.
Similarly, in the context of chiral chromatography, the separation process itself is a manifestation of molecular recognition. mdpi.com The chiral stationary phase is designed to interact differently with each enantiomer, leading to their differential retention and separation. These interactions can include hydrogen bonding, dipole-dipole forces, and steric hindrance, all of which are sensitive to the molecule's stereochemistry.
Sophisticated Spectroscopic and Structural Elucidation of 1 2,2 Dimethylpropyl Amino Propan 2 Ol
Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an indispensable tool for determining the structure of organic molecules by probing the magnetic properties of atomic nuclei. For 1-[(2,2-Dimethylpropyl)amino]propan-2-ol, a combination of one-dimensional and two-dimensional NMR experiments provides an unambiguous assignment of all proton and carbon signals, confirming the molecular backbone and the specific arrangement of functional groups.
One-dimensional ¹H and ¹³C NMR spectra offer fundamental information regarding the chemical environment, connectivity, and relative abundance of protons and carbons, respectively. Based on established chemical shift principles and data from analogous structures, a predicted spectrum for this compound can be constructed.
The ¹H NMR spectrum is expected to show distinct signals for each chemically non-equivalent proton. The integration value of each signal corresponds to the number of protons it represents. Spin-spin coupling between adjacent protons results in the splitting of signals into multiplets, described by the n+1 rule, which provides crucial connectivity information. youtube.com
The ¹³C NMR spectrum, typically acquired with proton decoupling, shows a single peak for each unique carbon environment. The chemical shift of each peak is indicative of the carbon's hybridization and its proximity to electronegative atoms like oxygen and nitrogen.
Predicted ¹H NMR Data for this compound
| Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Integration |
|---|---|---|---|
| H on -OH | Variable (broad singlet) | bs | 1H |
| H on -NH | Variable (broad singlet) | bs | 1H |
| -CH (OH)- | ~3.8 - 4.0 | Sextet or Multiplet | 1H |
| -N-CH₂ -CH(OH)- | ~2.5 - 2.7 | Multiplet | 2H |
| -CH₃ -CH(OH)- | ~1.1 - 1.2 | Doublet | 3H |
| -N-CH₂ -C(CH₃)₃ | ~2.3 - 2.5 | Singlet | 2H |
Predicted ¹³C NMR Data for this compound
| Assignment | Predicted Chemical Shift (δ, ppm) |
|---|---|
| -C H(OH)- | ~65 - 68 |
| -N-C H₂-CH(OH)- | ~58 - 61 |
| -N-C H₂-C(CH₃)₃ | ~60 - 63 |
| -C (CH₃)₃ | ~32 - 34 |
| -C (CH₃)₃ | ~27 - 29 |
Two-dimensional (2D) NMR techniques are powerful for resolving complex structures by spreading spectral information across two frequency axes, revealing correlations between nuclei. sigmaaldrich.com
Correlation Spectroscopy (COSY): The ¹H-¹H COSY experiment identifies protons that are coupled to each other, typically through two or three bonds. libretexts.orglibretexts.org For this compound, the key expected cross-peaks would confirm the propan-2-ol moiety by showing a correlation between the methine proton (-CH(OH)-) and both the adjacent methylene (B1212753) protons (-N-CH₂-) and the methyl protons (-CH₃).
Heteronuclear Single Quantum Coherence (HSQC): The HSQC experiment maps proton signals to the carbon signals of the nuclei to which they are directly attached (one-bond ¹H-¹³C correlation). columbia.eduresearchgate.net This technique would definitively link the predicted proton signals to their corresponding carbon signals listed in the tables above, confirming the assignment of each CH, CH₂, and CH₃ group. For instance, the proton doublet at ~1.1-1.2 ppm would show a cross-peak to the carbon signal at ~22-24 ppm.
Heteronuclear Multiple Bond Correlation (HMBC): The HMBC experiment reveals longer-range couplings between protons and carbons, typically over two to three bonds (²JCH and ³JCH). nih.govlibretexts.org This is crucial for assembling the molecular fragments. Expected key HMBC correlations would include:
A cross-peak between the protons of the tert-butyl group [-C(CH₃ )₃] and the quaternary carbon [-C (CH₃)₃] as well as the methylene carbon [-N-C H₂-].
Correlations between the methylene protons next to the nitrogen [-N-CH₂ -C(CH₃)₃] and the carbons of the propan-2-ol backbone, confirming the connection point between the two main structural fragments.
While specific dynamic NMR (DNMR) studies on this molecule are not prominent in the literature, the technique could be employed to investigate its conformational dynamics. Amino alcohols can exhibit intramolecular hydrogen bonding between the hydroxyl proton and the amine nitrogen, which can restrict conformational freedom. frontiersin.orgresearchgate.net Variable-temperature NMR studies could potentially reveal information about the energy barrier to rotation around the C-C and C-N bonds. Furthermore, proton exchange rates for the N-H and O-H protons could be studied by observing changes in their signal shape (e.g., broadening or sharpening) with temperature or solvent changes.
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis
Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It provides precise molecular weight information and structural clues based on the fragmentation patterns of the molecule. nist.gov
High-resolution mass spectrometry measures the m/z of an ion with very high accuracy. This allows for the determination of the elemental formula of the molecule, as the exact mass is unique to a specific combination of atoms. For this compound (Formula: C₈H₁₉NO), HRMS would be used to confirm its elemental composition.
Predicted HRMS Data
| Ion | Formula | Calculated Monoisotopic Mass (m/z) |
|---|
This precise mass measurement distinguishes the compound from any other isomers or compounds with a different elemental formula but the same nominal mass.
GC-MS combines the separation capabilities of gas chromatography with the detection power of mass spectrometry, making it an ideal tool for assessing the purity of a sample and identifying volatile impurities or degradation products. nih.gov The sample is first separated into its components by the GC, and then each component is analyzed by the MS.
The electron ionization (EI) mass spectrum of this compound is expected to show a molecular ion peak (M⁺) at m/z 145, although it may be of low intensity. The most significant information comes from the fragmentation pattern. For amino alcohols, a characteristic fragmentation pathway is alpha-cleavage, which is the breaking of a carbon-carbon bond adjacent to the heteroatom (nitrogen or oxygen).
Predicted Major Fragments in EI-Mass Spectrum
| m/z | Predicted Fragment Ion | Fragmentation Pathway |
|---|---|---|
| 130 | [M - CH₃]⁺ | Loss of a methyl group from the propanol (B110389) moiety. |
| 100 | [CH₂=N⁺(H)CH₂C(CH₃)₃] | Alpha-cleavage between C1 and C2 of the propanol backbone. |
| 86 | [CH₂=N⁺HCH₂C(CH₃)₃] | Alpha-cleavage at the C-C bond adjacent to the nitrogen. |
| 57 | [C(CH₃)₃]⁺ | Formation of the stable tert-butyl cation. |
This technique is highly effective for quality control, allowing for the detection of residual starting materials from synthesis or the identification of byproducts. Furthermore, by subjecting the compound to stress conditions (e.g., heat, oxidation), GC-MS can be used to identify and characterize any resulting degradation products, providing insight into the compound's chemical stability.
Vibrational Spectroscopy: Infrared (IR) and Raman Studies
Fourier-Transform Infrared (FT-IR) spectroscopy is a cornerstone technique for identifying functional groups within a molecule. The FT-IR spectrum of this compound is characterized by several key absorption bands that confirm its identity as a secondary amino alcohol.
The most prominent features in the spectrum are the stretching vibrations of the hydroxyl (-OH) and secondary amine (-NH) groups. The O-H stretching vibration typically appears as a strong, broad absorption band in the region of 3500-3200 cm⁻¹. vscht.cz This broadening is a direct result of intermolecular hydrogen bonding. In the same region, a weaker and sharper absorption corresponding to the N-H stretch of the secondary amine is expected between 3350-3310 cm⁻¹. openstax.orgorgchemboulder.com The presence of both a broad alcohol peak and a sharper amine peak in this high-frequency region is a clear indicator of the amino alcohol structure. dummies.com
The aliphatic carbon-hydrogen (C-H) bonds of the propanol backbone and the 2,2-dimethylpropyl (neopentyl) group give rise to strong, sharp absorption bands in the 3000–2850 cm⁻¹ range. libretexts.org Additionally, the spectrum will feature bands corresponding to C-O and C-N stretching vibrations. The C-O stretching of the secondary alcohol is typically observed as a strong band in the 1320–1000 cm⁻¹ region, while the C-N stretching of the aliphatic amine appears as a medium or weak band between 1250–1020 cm⁻¹. orgchemboulder.comorgchemboulder.com Bending vibrations, such as the N-H wag (910-665 cm⁻¹) and C-H bends (1470-1350 cm⁻¹), complete the characteristic fingerprint of the molecule. orgchemboulder.comlibretexts.org
Interactive Table: Characteristic FT-IR Absorption Bands for this compound
| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) | Intensity |
| O-H Stretch (H-bonded) | Alcohol (-OH) | 3500 - 3200 | Strong, Broad |
| N-H Stretch | Secondary Amine (-NH) | 3350 - 3310 | Weak to Medium, Sharp |
| C-H Stretch | Alkane (-CH, -CH₂, -CH₃) | 3000 - 2850 | Strong, Sharp |
| C-O Stretch | Secondary Alcohol | 1320 - 1000 | Strong |
| C-N Stretch | Aliphatic Amine | 1250 - 1020 | Weak to Medium |
| C-H Bend | Alkane | 1470 - 1350 | Medium |
| N-H Wag | Secondary Amine | 910 - 665 | Strong, Broad |
X-ray Crystallography for Solid-State Structure Determination
While spectroscopic methods provide information about functional groups and connectivity, single-crystal X-ray crystallography offers an unambiguous determination of the three-dimensional arrangement of atoms in the solid state. Although a specific crystal structure for this compound is not publicly available as of this writing, the principles of the technique allow for a detailed prediction of its solid-state characteristics.
The this compound molecule possesses a chiral center at the second carbon atom of the propanol chain. X-ray crystallography is the definitive method for determining the absolute configuration (R or S) of a chiral molecule, provided an enantiomerically pure sample can be crystallized in a non-centrosymmetric space group. ed.ac.uk
The technique relies on the phenomenon of anomalous dispersion, where the scattering of X-rays by an atom is slightly out of phase. mit.edu This effect, which is more pronounced for heavier atoms but is detectable even with oxygen, breaks Friedel's law, meaning the intensity of a reflection (hkl) is no longer equal to the intensity of its inverse reflection (-h-k-l). ed.ac.ukmit.edu By carefully measuring and analyzing the intensity differences between these "Bijvoet pairs," the true, absolute arrangement of atoms in the crystal lattice can be determined. nih.gov The result is often expressed as a Flack parameter, which should refine to a value near zero for the correct absolute structure. mit.eduresearchgate.net
Electronic Absorption and Emission Spectroscopy (UV-Vis, Fluorescence) for Electronic Structure Characterization
Electronic spectroscopy, including Ultraviolet-Visible (UV-Vis) absorption and fluorescence spectroscopy, probes the electronic transitions within a molecule. The structure of this compound is entirely composed of saturated aliphatic groups (alkane) and heteroatoms (oxygen and nitrogen) with non-bonding electrons.
The molecule lacks any chromophores—conjugated pi systems or aromatic rings—that typically absorb light in the 200-800 nm range. libretexts.org The electronic transitions available to saturated alcohols and amines, such as the promotion of a non-bonding electron to an anti-bonding sigma orbital (n → σ*), require high energy and thus occur at wavelengths below 200 nm, in the far-UV region. libretexts.org Consequently, a UV-Vis spectrum of a pure sample of this compound in a standard solvent like ethanol (B145695) or hexane (B92381) would be expected to show no significant absorbance peaks.
Similarly, fluorescence is generally not an intrinsic property of simple, flexible aliphatic amines in the condensed phase. acs.org While some tertiary aliphatic amines can exhibit fluorescence, this is often weak and highly dependent on molecular structure and environment, and it is easily quenched. acs.org Given the lack of a suitable chromophore and its flexible, non-rigid structure, this compound is not expected to be fluorescent. Any observed absorption or emission would likely be attributable to impurities rather than the compound itself. nih.gov
Computational and Theoretical Investigations of 1 2,2 Dimethylpropyl Amino Propan 2 Ol
Quantum Chemical Calculations
Quantum chemical calculations are fundamental to predicting the electronic structure and properties of molecules from first principles.
Density Functional Theory (DFT) Studies of Electronic Structure and Reactivity
Density Functional Theory (DFT) is a widely used computational method that calculates the electronic structure of molecules to determine various properties. For 1-[(2,2-Dimethylpropyl)amino]propan-2-ol, a DFT study would typically involve optimizing the molecular geometry to find its most stable three-dimensional shape.
From this optimized structure, a range of electronic properties could be calculated to predict its reactivity. These properties include:
Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding chemical reactivity. The energy of the HOMO indicates the ability to donate electrons, while the LUMO energy relates to the ability to accept electrons. The HOMO-LUMO energy gap is a key indicator of molecular stability.
Molecular Electrostatic Potential (MEP): An MEP map would visualize the electron density distribution around the molecule, highlighting regions that are electron-rich (nucleophilic) and electron-poor (electrophilic). This is useful for predicting how the molecule might interact with other reagents.
Global Reactivity Descriptors: Parameters such as electronegativity, chemical hardness, and softness can be derived from the HOMO and LUMO energies to provide a quantitative measure of the molecule's reactivity.
A hypothetical data table summarizing the kind of results a DFT study might produce is shown below.
Note: The values in this table are illustrative and not based on actual published research.
Ab Initio Calculations for Conformational Analysis
Ab initio methods are another class of quantum chemical calculations that rely on first principles without using experimental data. These methods, such as Hartree-Fock (HF) and Møller-Plesset (MP2) perturbation theory, can be employed for a detailed conformational analysis of this compound. Such a study would involve systematically rotating the molecule's single bonds to map out its potential energy surface and identify all stable conformers (isomers that can be interconverted by rotation around single bonds) and the energy barriers between them.
Molecular Dynamics Simulations
Molecular Dynamics (MD) simulations provide insights into the dynamic behavior of molecules over time, including conformational changes and interactions with their environment.
Conformational Space Exploration
An MD simulation of this compound would involve simulating the motion of its atoms over a period of time (from nanoseconds to microseconds). This allows for a thorough exploration of its conformational space, revealing the most frequently adopted shapes and the transitions between them. This is particularly useful for flexible molecules like this one, which has several rotatable bonds.
Solvent Effects on Molecular Behavior
The behavior and preferred conformation of a molecule can be significantly influenced by its solvent environment. MD simulations can explicitly model the presence of solvent molecules (such as water or ethanol) around this compound. These simulations could reveal how solvent interactions, like hydrogen bonding with the hydroxyl and amino groups, affect the molecule's shape and dynamics.
Reaction Mechanism Modeling
Computational modeling can be used to investigate the step-by-step pathways of chemical reactions involving this compound. By calculating the energies of reactants, transition states, and products, researchers can determine the most likely mechanism for a given reaction. For instance, this could be applied to model its synthesis or its potential metabolic pathways, identifying key intermediates and the energy barriers that govern the reaction rate.
Transition State Analysis
Transition state analysis is a fundamental computational tool used to study the mechanism and kinetics of chemical reactions. A transition state represents the highest energy point along a reaction coordinate, acting as a "bridge" between reactants and products. Locating and characterizing this transient structure is crucial for understanding how a reaction proceeds.
For a molecule like this compound, transition state analysis could be hypothetically applied to investigate various reactions, such as its synthesis, decomposition, or isomerization. For example, in a hypothetical intramolecular rearrangement, computational methods would be used to model the geometric and energetic changes as the molecule moves from its initial state to a higher-energy transition state before settling into a new, more stable conformation.
Hypothetical Transition State Data for an Isomerization Reaction:
| Parameter | Reactant | Transition State | Product |
| Relative Energy (kcal/mol) | 0.00 | 25.4 | -5.2 |
| Key Bond Distance (Å) | 1.45 (C-N) | 1.85 (C-N, partially broken) | 1.47 (New C-N bond) |
| Vibrational Frequency (cm⁻¹) | All positive | One imaginary frequency | All positive |
The presence of a single imaginary frequency in the vibrational analysis is a key indicator of a true transition state structure. This imaginary frequency corresponds to the motion along the reaction coordinate leading from reactant to product.
Potential Energy Surface Mapping
A Potential Energy Surface (PES) is a multidimensional map that describes the potential energy of a molecule as a function of its atomic coordinates. longdom.org By mapping the PES, chemists can visualize the energy landscape of a molecule, identifying stable conformations (energy minima), transition states (saddle points), and the pathways that connect them. muni.czlibretexts.org
For this compound, a PES map would be particularly useful for understanding its conformational flexibility. The molecule possesses several rotatable bonds, including the C-C and C-N bonds in its backbone. Rotation around these bonds leads to different spatial arrangements of the atoms (conformers), each with a distinct potential energy.
A simplified PES could be generated by systematically rotating two key dihedral angles and calculating the energy at each point. The resulting map would reveal the lowest-energy (most stable) conformers and the energy barriers that must be overcome to interconvert between them. These low-energy conformations are crucial as they are the most likely shapes the molecule will adopt and will dictate its physical properties and interactions with other molecules.
Molecular Docking and Binding Affinity Predictions (non-clinical/therapeutic applications)
Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second molecule (a target or receptor) to form a stable complex. This method is widely used in drug discovery but also finds applications in other fields, such as materials science, catalysis, and understanding intermolecular interactions in non-biological systems.
For this compound, molecular docking could be employed to investigate its potential as a resolving agent in chiral separations or as a ligand for metal catalysts. In these non-clinical contexts, the "target" could be a chiral stationary phase or the active site of a metallic catalyst.
Ligand-Target Interactions in Model Systems
In a hypothetical docking study, this compound would be treated as a flexible ligand, and its various conformations would be tested for their ability to bind to a specific site on a target molecule. The interactions driving the binding would be analyzed, including:
Hydrogen Bonding: The hydroxyl (-OH) and secondary amine (-NH-) groups of the molecule are capable of forming strong hydrogen bonds, which are highly directional and play a key role in molecular recognition.
Van der Waals Forces: The bulky 2,2-dimethylpropyl (neopentyl) group would contribute to binding through weaker, non-directional van der Waals interactions.
The results of a docking simulation are typically ranked using a scoring function that estimates the binding affinity (the strength of the interaction). A lower binding energy score generally indicates a more stable and favorable interaction.
Hypothetical Docking Results against a Model Chiral Selector:
| Docking Pose | Binding Energy (kcal/mol) | Key Interactions |
| Pose 1 | -6.8 | Hydrogen bond (OH group), van der Waals (neopentyl group) |
| Pose 2 | -6.2 | Hydrogen bond (NH group), steric clash |
| Pose 3 | -5.5 | Van der Waals contacts only |
Note: This table contains hypothetical data to illustrate the output of a molecular docking study, as specific non-clinical docking studies for this compound were not identified in the searched literature.
Such computational predictions can guide experimental work by identifying promising candidates and providing a rationale for observed intermolecular interactions at the molecular level.
Mechanistic Studies of 1 2,2 Dimethylpropyl Amino Propan 2 Ol in Chemical and Biochemical Systems
Investigation of Reaction Kinetics and Thermodynamics
Specific experimental studies detailing the reaction kinetics and thermodynamic parameters for 1-[(2,2-Dimethylpropyl)amino]propan-2-ol are not extensively available in publicly accessible literature. Such data is foundational for understanding reaction rates, equilibria, and feasibility, but for this particular compound, which often serves as a building block or intermediate, dedicated kinetic and thermodynamic profiling is not widely reported.
Role in Catalytic Processes (non-biological)
The utility of β-amino alcohols in catalysis is well-established, particularly as precursors to chiral ligands for transition metal-catalyzed reactions. sciengine.com These molecules are valued for their ability to form stable chelate rings with metal centers through the nitrogen and oxygen atoms, creating a well-defined chiral environment for asymmetric synthesis.
While specific studies focusing exclusively on ligands derived from this compound are limited, the broader class of chiral β-amino alcohols serves as a robust proxy for understanding its potential catalytic role. These compounds are crucial precursors for ligands used in reactions like the ruthenium-catalyzed asymmetric transfer hydrogenation (ATH) of ketones and imines. mdpi.com
In this context, the amino alcohol would be deprotonated and coordinated to a metal center, such as ruthenium. The resulting complex acts as a catalyst where the chiral center on the propanol (B110389) backbone directs the stereochemical outcome of the reaction. For example, in the reduction of a prochiral ketone, the substrate coordinates to the metal, and the hydride is delivered preferentially to one face of the carbonyl group, leading to an excess of one enantiomer of the secondary alcohol product. The steric bulk of the N-neopentyl group would influence the catalytic pocket, potentially enhancing enantioselectivity.
The table below shows representative examples of β-amino alcohol ligands in Ru-catalyzed asymmetric transfer hydrogenation, illustrating the high efficiency and enantioselectivity achievable with this class of compounds.
| Chiral β-Amino Alcohol Ligand | Substrate | Product | Yield (%) | Enantiomeric Excess (ee, %) |
| (1S,2R)-1-Amino-2-indanol | N-(Diphenylphosphinyl)acetophenone imine | Chiral N-phosphinyl amine | High | up to 82% mdpi.com |
| Various Chiral Amino Alcohols | α-Tertiary 1,2-diols | β-Amino α-tertiary alcohols | up to 91% | up to 99% nih.gov |
| N-benzoyloxycarbamates | (via C-H amination) | Chiral oxazolidin-2-ones | up to 99% | up to 99% sciengine.com |
Interaction with Biomolecular Targets (non-clinical, focus on molecular mechanisms)
The chemical structure of this compound is a key pharmacophore found in a class of drugs known as beta-blockers (β-adrenergic receptor antagonists). Its secondary amine, hydroxyl group, and bulky N-alkyl substituent are characteristic features that enable interaction with β-adrenergic receptors. biorxiv.org
The primary biomolecular mechanism associated with this structure is not direct enzyme inhibition in the classical sense but rather competitive antagonism at β-adrenergic receptors. These receptors are part of the G-protein coupled receptor (GPCR) family and are activated by endogenous catecholamines like adrenaline and noradrenaline.
The compound acts as an antagonist by binding to the receptor's active site, thereby blocking the binding of the endogenous agonists. This inhibitory action prevents the conformational change in the receptor that is necessary to initiate the downstream signaling cascade. The mechanism is competitive because the compound and the natural agonists compete for the same binding site.
The binding of β-amino alcohol antagonists to β-adrenergic receptors is a well-studied interaction. The key molecular interactions are understood to involve several specific contact points within the receptor's transmembrane domains. nih.gov
Hydrogen Bonding: The hydroxyl group on the propanol backbone acts as a hydrogen bond donor to a conserved asparagine or serine residue in transmembrane domain 7 (TMD7). The protonated secondary amine forms a crucial ionic bond with the carboxylate side chain of a highly conserved aspartate residue in TMD3. biorxiv.org
Hydrophobic Interactions: The bulky and lipophilic 2,2-dimethylpropyl (neopentyl) group is expected to occupy a hydrophobic pocket formed by amino acid residues within the receptor. This interaction is critical for binding affinity and can contribute to receptor subtype selectivity (β1 vs. β2). biorxiv.orgnih.gov Structure-activity relationship studies have shown that the size and nature of this N-alkyl substituent significantly modulate the affinity and selectivity of the ligand. google.com
The following table summarizes the key theoretical interactions between the pharmacophore of this compound and β-adrenergic receptor binding site residues.
| Functional Group of Ligand | Interacting Receptor Residue (Example) | Type of Interaction | Transmembrane Domain (TMD) |
| Secondary Amine (protonated) | Aspartate (Asp) | Ionic Bond / Hydrogen Bond | TMD3 |
| Hydroxyl Group | Asparagine (Asn) / Serine (Ser) | Hydrogen Bond | TMD7 |
| Neopentyl Group | Phenylalanine (Phe) / Leucine (Leu) | Hydrophobic (van der Waals) | TMD4, TMD5, TMD6 |
By acting as an antagonist at β-adrenergic receptors, this compound would mechanistically inhibit the canonical β-adrenergic signaling pathway. The binding of an agonist normally triggers the following cascade:
Receptor Activation: The receptor undergoes a conformational change.
G-Protein Coupling: The activated receptor binds to and activates a heterotrimeric G-protein (typically Gs).
Adenylyl Cyclase Activation: The alpha subunit of the activated Gs protein stimulates the enzyme adenylyl cyclase.
cAMP Production: Adenylyl cyclase catalyzes the conversion of ATP to cyclic adenosine monophosphate (cAMP).
Downstream Signaling: cAMP acts as a second messenger, activating Protein Kinase A (PKA), which then phosphorylates numerous cellular proteins to elicit a physiological response.
An antagonist like this compound blocks the initial receptor activation step. By preventing agonist binding, it holds the receptor in an inactive state, which prevents G-protein coupling and halts the entire downstream production of cAMP. google.com This modulation effectively uncouples the receptor from its signaling pathway, inhibiting the cellular responses typically associated with β-adrenergic stimulation.
Intermolecular Interactions and Supramolecular Assembly of this compound
The molecular structure of this compound, featuring a secondary amine, a hydroxyl group, and a sterically demanding 2,2-dimethylpropyl (neopentyl) group, dictates a rich and complex interplay of intermolecular forces. These non-covalent interactions are fundamental to understanding its physical properties and its potential to form ordered supramolecular assemblies. While specific mechanistic studies on the supramolecular chemistry of this particular compound are not extensively documented in publicly available literature, its behavior can be inferred from the well-established principles of intermolecular forces and the observed solid-state structures of analogous N-alkylated amino alcohols.
The primary intermolecular forces at play in this compound are hydrogen bonding, dipole-dipole interactions, and van der Waals dispersion forces.
Hydrogen Bonding: The presence of both a hydroxyl (-OH) group and a secondary amine (-NH-) group makes hydrogen bonding the most significant intermolecular interaction. Both of these groups can act as hydrogen bond donors, while the oxygen and nitrogen atoms can also serve as hydrogen bond acceptors. This dual functionality allows for the formation of extensive and robust hydrogen-bonding networks.
In similar amino alcohol systems, it has been observed that the connectivity patterns in the solid state are largely governed by these interactions. nih.govmdpi.com It is highly probable that this compound molecules will self-assemble through a variety of hydrogen-bonding motifs, including:
O-H···N interactions: The hydroxyl group of one molecule donates a hydrogen to the nitrogen atom of a neighboring molecule.
N-H···O interactions: The secondary amine of one molecule donates a hydrogen to the oxygen atom of an adjacent molecule.
O-H···O interactions: The hydroxyl group of one molecule interacts with the hydroxyl group of another.
These interactions can lead to the formation of "supramolecular synthons," which are structural units built from molecules linked by non-covalent bonds. researchgate.net The interplay between these different hydrogen-bonding possibilities can result in the formation of chains, sheets, or more complex three-dimensional networks.
Dipole-Dipole Interactions: The polarity of the C-O, O-H, C-N, and N-H bonds results in a net molecular dipole moment. These permanent dipoles will align to create attractive electrostatic interactions between adjacent molecules, further contributing to the cohesion of the system. wikipedia.orgkhanacademy.org
The combination of these intermolecular forces, particularly the strong and directional nature of hydrogen bonds, provides a driving force for the spontaneous organization of this compound molecules into larger, well-defined supramolecular assemblies. The specific architecture of these assemblies will be a delicate balance between the enthalpic favorability of hydrogen bond formation and the steric constraints imposed by the bulky neopentyl group. It is conceivable that this steric hindrance could lead to the formation of more open or porous supramolecular structures compared to less hindered amino alcohols.
Further research, including single-crystal X-ray diffraction studies, would be invaluable in elucidating the precise nature of the intermolecular interactions and the resulting supramolecular architecture of this compound.
Interactive Data Table: Expected Intermolecular Interactions in this compound
| Interaction Type | Participating Functional Groups | Relative Strength | Directionality | Key Role in Supramolecular Assembly |
| Hydrogen Bonding | -OH (donor/acceptor), -NH- (donor/acceptor) | Strong | Highly Directional | Primary driver for self-assembly into ordered networks (chains, sheets). |
| Dipole-Dipole Interactions | C-O, O-H, C-N, N-H bonds | Moderate | Directional | Contributes to molecular alignment and overall cohesion. |
| Van der Waals Forces | Entire molecule, particularly the 2,2-dimethylpropyl group | Weak | Non-Directional | Influences packing efficiency and contributes to overall stability. |
Exploration of 1 2,2 Dimethylpropyl Amino Propan 2 Ol S Potential in Advanced Chemical and Biological Research
Building Block for Advanced Organic Materials
Organic building blocks are foundational molecules used for the modular assembly of larger molecular architectures. sigmaaldrich.comaablocks.com The bifunctional nature of 1-[(2,2-Dimethylpropyl)amino]propan-2-ol, containing both a nucleophilic amine and a hydroxyl group, makes it a candidate for incorporation into various material science applications.
The synthesis of novel fluorescent materials is a significant area of research, with applications in imaging, sensing, and optoelectronics. Many fluorescent molecules are based on heterocyclic scaffolds that incorporate nitrogen atoms. Substituted aminopyridines, for example, are known to exhibit fluorescence, with their optical properties being tunable by altering the substituents on the pyridine (B92270) ring and the amine group. researchgate.netmdpi.com
The secondary amine of this compound can be used as a nucleophile to be incorporated into such scaffolds. Research has shown that reactions of chloropyridines with primary and secondary amines can yield 2-alkylamino-4-amino-6-arylpyridine-3,5-dicarbonitriles, which exhibit solid-state fluorescence in the violet or blue region. researchgate.net By analogy, this compound could potentially be used to synthesize new fluorescent probes, where the bulky 2,2-dimethylpropyl (neopentyl) group and the hydroxyl-containing propyl chain could influence the material's solubility, quantum yield, and solid-state packing.
Table 1: Potential Reaction Sites for Material Synthesis
| Functional Group | Type | Potential Role in Synthesis |
|---|---|---|
| >NH | Secondary Amine | Nucleophile for substitution reactions to form N-heterocycles or linkages in polymers. |
| -OH | Secondary Alcohol | Site for esterification or etherification; can react to form polyesters or polyurethanes. |
Polymers are large macromolecules composed of repeating monomer units. msu.edu The development of new polymers with tailored properties is crucial for modern society. Molecules that possess at least two reactive functional groups can act as monomers in step-growth polymerization. This compound features both an amine and a hydroxyl group, enabling it to participate in the formation of several types of polymers.
Polyamides: The secondary amine can react with dicarboxylic acids or their derivatives (e.g., acyl chlorides) to form polyamide chains.
Polyesters: The hydroxyl group can undergo esterification with dicarboxylic acids to create polyesters.
Polyurethanes: The hydroxyl group can react with diisocyanates to form polyurethane linkages.
The presence of both functional groups on the same molecule allows it to be used as an A-B type monomer, where A is the amine and B is the hydroxyl group, leading to the formation of polymers with repeating amino-alcohol units. Such poly(amino acid) and polyamide structures are explored for applications like drug delivery. nih.gov
Role in Chiral Separation and Resolution Techniques
Chirality is a fundamental property in pharmaceutical and biological sciences, as the different enantiomers of a chiral molecule can have vastly different biological effects. vt.edu Therefore, the separation of enantiomers, known as chiral resolution, is a critical process. nih.gov
This compound is a chiral molecule due to the stereocenter at the C2 position of the propanol (B110389) chain. This intrinsic chirality allows it to be used in resolution techniques. As a chiral base, an enantiomerically pure form of this compound can be used as a resolving agent for racemic acids. The process involves the formation of a pair of diastereomeric salts, as shown in the reaction below:
(R/S)-Acid + (R)-Base → (R,R)-Salt + (S,R)-Salt
These diastereomeric salts have different physical properties, such as solubility, which allows them to be separated by methods like fractional crystallization. After separation, the pure enantiomer of the acid can be recovered by treating the salt with a strong acid. This principle has been effectively used for the resolution of various racemic compounds, including other amino alcohols like 1-amino-2-propanol. researchgate.net
Conversely, if this compound is produced as a racemic mixture, it would itself require resolution. This is typically achieved by reacting it with a chiral acid (e.g., tartaric acid) to form diastereomeric salts. The ability to both act as a resolving agent and be a target for resolution makes chiral amino alcohols like this compound integral to the field of stereochemistry and the production of enantiomerically pure substances. nih.gov
Applications in Analytical Chemistry (non-clinical)
A thorough review of scientific literature and chemical databases reveals a notable absence of specific, documented applications for this compound within the field of non-clinical analytical chemistry. While structurally related amino alcohols are utilized in various analytical techniques, particularly as chiral resolving agents or in chromatographic methods, research detailing the use of this specific compound is not publicly available.
Chemical suppliers list the hydrochloride salt of this compound, indicating its availability for research purposes. sigmaaldrich.com However, associated documentation does not specify established analytical applications.
The general class of amino alcohols is known for its utility in chiral separations, a critical process in analytical chemistry for separating enantiomers. wikipedia.org These compounds can be derivatized to form diastereomeric pairs that are then separable by standard chromatographic or crystallization techniques. wikipedia.org Although this compound possesses the necessary functional groups (a secondary amine and a hydroxyl group on a chiral center) to theoretically function as a chiral resolving agent, no studies have been published to confirm or detail such an application.
Similarly, in chromatography, related compounds are used as mobile phase additives or for the synthesis of chiral stationary phases. sielc.commdpi.com The specific properties of the 2,2-dimethylpropyl (neopentyl) group in this compound could theoretically influence its interactions and separation capabilities, but empirical data from analytical studies is lacking.
Detailed Research Findings
No published research findings specifically detailing the application of this compound in non-clinical analytical chemistry were identified.
Data Tables
| Analytical Technique | Potential Role | Status for this compound |
|---|---|---|
| Chiral Resolution | As a resolving agent to separate enantiomers. | Not Documented |
| Chromatography (HPLC, GC) | Component of chiral stationary phases or as a mobile phase additive. | Not Documented |
| Capillary Electrophoresis | As a chiral selector in the background electrolyte. | Not Documented |
| Search Query Focus | Outcome |
|---|---|
| "this compound" AND "analytical chemistry" | No relevant results found. |
| "this compound" AND "chromatography" | No relevant results found. |
| "this compound" AND "chiral resolution" | No relevant results found. |
Future Research Directions and Emerging Paradigms for 1 2,2 Dimethylpropyl Amino Propan 2 Ol
Exploration of Novel Synthetic Methodologies
The synthesis of chiral amino alcohols is a cornerstone of pharmaceutical chemistry. nih.gov Future efforts for producing 1-[(2,2-Dimethylpropyl)amino]propan-2-ol will likely pivot towards more sustainable and efficient manufacturing technologies.
Green chemistry principles aim to reduce the environmental impact of chemical processes by minimizing waste, avoiding hazardous substances, and improving energy efficiency. mdpi.com In the context of pharmaceutical manufacturing, this involves developing new synthetic routes that are more environmentally benign. nih.govpfizer.com
One of the most promising green approaches for synthesizing chiral amino alcohols is the use of biocatalysis. ispe.org Engineered enzymes, such as amine dehydrogenases (AmDHs), can facilitate the asymmetric reductive amination of precursor ketones with high stereoselectivity, operating under mild reaction conditions in aqueous media. frontiersin.orgacs.org This enzymatic approach avoids the need for heavy metal catalysts and harsh reagents often used in traditional chemical synthesis. nih.gov Future research could focus on developing a specific biocatalyst for the synthesis of this compound from a corresponding α-hydroxy ketone.
Another key aspect of green chemistry is the use of safer, renewable, or recyclable solvents to replace conventional volatile organic compounds. pharmaceutical-technology.com Research could explore the use of solvents like glycerol, ethanol (B145695), or ethyl lactate (B86563) in the synthesis and purification of this compound. mdpi.com
Table 1: Comparison of a Hypothetical Green Synthesis vs. a Traditional Synthetic Route for this compound
| Parameter | Traditional Route (e.g., Epoxide Ring-Opening) | Proposed Green Route (Biocatalytic) |
|---|---|---|
| Catalyst | Metal hydrides or organometallic catalysts | Engineered Amine Dehydrogenase (AmDH) |
| Solvent | Dichloromethane, Tetrahydrofuran | Water (Aqueous buffer) |
| Reaction Conditions | Potentially high temperatures and pressures | Mild conditions (e.g., 30-40°C, atmospheric pressure) |
| Atom Economy | Moderate | High |
| Byproducts | Stoichiometric metal salts, organic waste | Minimal, primarily water |
| Stereoselectivity | May require chiral auxiliaries or resolution steps | High (e.g., >99% enantiomeric excess) |
Continuous flow chemistry is emerging as a powerful technology for the synthesis of active pharmaceutical ingredients (APIs). mdpi.combeilstein-journals.org By performing reactions in a continuously flowing stream through a network of tubes or microreactors, this approach offers significant advantages over traditional batch processing, including superior heat and mass transfer, enhanced safety when handling hazardous reagents, and improved reproducibility. nih.gov
A multi-step synthesis of this compound could be redesigned as a fully automated, continuous process. acs.org Each step, from the initial reaction to in-line purification and final isolation, would be connected in a seamless sequence. This not only increases efficiency but also allows for precise control over reaction parameters, leading to higher yields and purity. scielo.br Research in this area would involve optimizing reaction conditions for each step within a flow reactor and integrating them into a cohesive manufacturing platform.
Table 2: Hypothetical Modular Flow Chemistry Setup for Synthesis of this compound
| Module | Process Step | Reactor Type | Residence Time (Hypothetical) | Temperature (Hypothetical) |
|---|---|---|---|---|
| 1 | Precursor Formation | Packed-Bed Reactor | 10 minutes | 80°C |
| 2 | Amination Reaction | Micro-channel Reactor | 5 minutes | 60°C |
| 3 | In-line Extraction | Liquid-Liquid Separator | 2 minutes | Ambient |
| 4 | In-line Purification | Continuous Chromatography Column | 20 minutes | Ambient |
| 5 | Crystallization | Continuous Stirred-Tank Reactor | 30 minutes | 10°C |
Advanced Spectroscopic Characterization Techniques
A deep understanding of the solid-state properties of a pharmaceutical compound is critical. Future research will employ cutting-edge spectroscopic techniques to probe the structure of this compound at an unprecedented level of detail.
Polymorphism, the ability of a compound to exist in multiple crystalline forms, can significantly affect the physical and chemical properties of a drug. jeol.com Solid-state Nuclear Magnetic Resonance (ssNMR) spectroscopy is an exceptionally powerful, non-destructive technique for characterizing and differentiating these solid forms. researchgate.net Unlike solution-state NMR, which shows no difference between polymorphs once dissolved, ssNMR can readily distinguish between different crystal packing arrangements and molecular conformations in the solid state. jeol.comeuropeanpharmaceuticalreview.com
While ssNMR studies on this compound have not yet been reported, this technique is indispensable for future development. It can be used to identify and quantify different polymorphs, detect amorphous content, and monitor form conversions during manufacturing and storage. europeanpharmaceuticalreview.combruker.com High-resolution ¹³C cross-polarization magic angle spinning (CP/MAS) experiments would be a primary tool for this purpose. nih.gov
Table 3: Illustrative ¹³C ssNMR Chemical Shifts for Hypothetical Polymorphs of this compound
| Carbon Atom | Form α (Hypothetical δ, ppm) | Form β (Hypothetical δ, ppm) |
|---|---|---|
| C-1 (CH₂-N) | 55.2 | 56.5 |
| C-2 (CH-OH) | 68.1 | 67.3 |
| C-3 (CH₃) | 22.5 | 22.9 |
| Neopentyl CH₂ | 59.8 | 60.4 |
| Neopentyl C(CH₃)₃ | 32.0 | 31.5 |
| Neopentyl C(CH₃)₃ | 27.4 | 28.1 |
Cryo-electron microscopy (cryo-EM) has revolutionized structural biology and is now emerging as a powerful tool for small-molecule structure determination. nih.govnih.gov Specifically, the technique of microcrystal electron diffraction (MicroED) allows for the collection of high-resolution structural data from nanocrystals that are a billionth of the size typically required for conventional X-ray crystallography. acs.orgwiley.com
This technique holds immense potential for characterizing this compound, especially if it proves difficult to grow large, high-quality single crystals suitable for X-ray diffraction. springernature.com MicroED could provide an unambiguous determination of its three-dimensional atomic structure, including absolute stereochemistry, from a seemingly amorphous powder in a fraction of the time required by traditional methods. acs.orgwiley.com Future research could apply MicroED to solve the crystal structure of the compound or its co-crystals and salts.
Table 4: Comparison of Sample Requirements for Structural Analysis
| Parameter | Single-Crystal X-ray Diffraction (SC-XRD) | Microcrystal Electron Diffraction (MicroED) |
|---|---|---|
| Crystal Size | ~10-100 micrometers (µm) | ~0.1-1 micrometer (µm) |
| Sample Form | Single, high-quality crystal | Powder containing nanocrystals |
| Data Collection Time | Hours to days | Minutes to hours |
| Beam Type | X-rays | Electrons |
Deeper Mechanistic Insights through Advanced Computational Chemistry
Computational chemistry provides a powerful lens to understand reaction mechanisms and molecular behavior at the atomic level. By modeling chemical systems, researchers can gain insights that are difficult or impossible to obtain through experimentation alone.
Future studies on this compound will likely leverage advanced computational methods, such as Density Functional Theory (DFT), to investigate its synthesis and properties. DFT calculations can be used to map the potential energy surface of a reaction, identifying transition states and intermediates to elucidate the detailed mechanism. cdnsciencepub.com For instance, modeling the reaction of an epoxide with 2,2-dimethylpropylamine could clarify the factors controlling regioselectivity and predict activation energies. nih.gov Computational studies on similar amino alcohol systems have successfully delineated complex reaction pathways. cdnsciencepub.comfrontiersin.org
Furthermore, these calculations can predict spectroscopic data (e.g., NMR chemical shifts, vibrational frequencies), which aids in the interpretation of experimental results. Molecular dynamics (MD) simulations could also be employed to study the conformational dynamics of the molecule and its interactions in solution or within a crystal lattice, providing a deeper understanding of its self-assembly and polymorphism.
Table 5: Hypothetical DFT-Calculated Parameters for the Synthesis of this compound
| Reaction Parameter | Description | Calculated Value (Illustrative) |
|---|---|---|
| ΔE_act (uncatalyzed) | Activation energy for the uncatalyzed nucleophilic attack | 25.5 kcal/mol |
| ΔE_act (acid-catalyzed) | Activation energy for the acid-catalyzed nucleophilic attack | 15.2 kcal/mol |
| ΔG_rxn | Gibbs free energy of the overall reaction | -12.8 kcal/mol |
| ¹³C NMR Shift (C-2) | Predicted chemical shift for the carbinol carbon | 68.5 ppm |
| ¹H NMR Shift (H-2) | Predicted chemical shift for the carbinol proton | 3.95 ppm |
Artificial Intelligence and Machine Learning in Reaction Prediction
The synthesis and derivatization of this compound are poised to be significantly accelerated by the integration of artificial intelligence (AI) and machine learning (ML). These computational tools are transforming chemical synthesis by enabling the prediction of reaction outcomes with increasing accuracy, thereby reducing the need for extensive empirical experimentation. researchgate.netnih.gov
Machine learning models, trained on vast datasets of chemical reactions, can predict various aspects of a reaction, including yield, regioselectivity, and stereoselectivity. researchgate.net For a molecule like this compound, which is typically synthesized via the ring-opening of propylene (B89431) oxide with 2,2-dimethylpropylamine (neopentylamine), ML algorithms could optimize reaction conditions (e.g., catalyst, solvent, temperature) to maximize yield and minimize byproducts. researchgate.net
Furthermore, forward synthesis prediction models can suggest novel reaction pathways for creating derivatives of the parent compound. acs.org By inputting the structure of this compound and a desired functional group, these models can propose suitable reagents and conditions. This is particularly valuable for exploring the chemical space around the compound for applications in materials science and chemical biology. Two-stage ML approaches, which first identify reactive sites and then rank the plausibility of reactions, offer a path to predicting multi-step syntheses involving this amino alcohol scaffold. researchgate.netnips.cc
Table 1: Application of Machine Learning in Predicting Reactions for Amino Alcohols
Design and Synthesis of Highly Specific Probes and Modulators (for research, not clinical)
The unique structural features of this compound—a secondary amine, a secondary alcohol, and a chiral center—make it an attractive starting point for the design of specialized chemical probes and modulators for research purposes. These tools are instrumental in dissecting complex biological and chemical systems.
Molecular Probes: By chemically modifying the scaffold, fluorescent or affinity-based probes can be synthesized. For example, attaching a fluorophore (e.g., a coumarin (B35378) or fluorescein (B123965) derivative) to the amine via an amide linkage would create a probe whose localization and concentration could be tracked in various non-clinical research settings, such as studying transport across synthetic membranes or binding to target materials. The bulky 2,2-dimethylpropyl (neopentyl) group provides a distinct steric profile that could be exploited to design probes with high specificity for particular binding pockets or surfaces.
Modulators: As a chiral β-amino alcohol, this compound is a valuable building block for creating libraries of small molecules. nih.gov These libraries can be screened in high-throughput assays to identify modulators of enzyme activity or receptor binding for research applications. For instance, derivatives could be synthesized to probe the structure-activity relationships of a particular enzyme class in vitro, helping to map its active site. Asymmetric synthesis strategies are crucial in this context, as the stereochemistry of the hydroxyl and amino groups often dictates binding affinity and specificity. nih.govresearchgate.net
Table 2: Hypothetical Research Probes Based on this compound
Interdisciplinary Research Integrating this compound in Materials Science or Chemical Biology (non-clinical)
The application of this compound extends beyond traditional organic synthesis into interdisciplinary fields, where its specific chemical properties can be leveraged to create novel materials and chemical biology tools.
Materials Science: The presence of both a hydroxyl and an amino group makes this compound a bifunctional monomer or modifier for polymer synthesis. The terminal hydroxyl group can react with isocyanates, making it a potential component in the synthesis of polyurethanes, where it could act as a chain extender or cross-linker. sigmaaldrich.comchemicalbook.com Its incorporation could influence the final material's physical properties, such as rigidity, thermal stability, and hydrophobicity, due to the bulky neopentyl group. In another application, amino alcohols are effective at capturing acidic gases; this compound could be investigated as a component in novel solvent systems for CO2 capture, with the steric hindrance around the nitrogen atom potentially influencing absorption and desorption kinetics. mdpi.com
Chemical Biology: In chemical biology, the focus is on using chemical tools to understand biological systems. Libraries of derivatives based on the this compound scaffold can be synthesized and used to probe biological functions in a non-therapeutic context. For example, such a library could be used to identify compounds that stabilize or destabilize specific protein-protein interactions being studied in vitro. The compound can also serve as a chiral building block in the synthesis of more complex molecular architectures, such as spirooxindoles, which are scaffolds used in the development of research compounds. digitellinc.com
Table 3: Interdisciplinary Research Applications
Table of Compounds
Table 4: List of Chemical Compounds Mentioned
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
